Ladostigil

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de ladostigil implica varios pasos, comenzando con la síntesis del núcleo indanamina, seguido de la introducción de los grupos propargilo y carbamato. El proceso generalmente involucra los siguientes pasos:

Síntesis del Núcleo Indanamina: El núcleo indanamina se sintetiza a través de una serie de reacciones, incluyendo ciclización y aminación.

Introducción del Grupo Propargilo: El grupo propargilo se introduce mediante una reacción de propargilación, generalmente usando bromuro de propargilo y una base adecuada.

Formación de Carbamato: El paso final involucra la formación del grupo carbamato a través de una reacción con un isocianato adecuado.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, condiciones de reacción optimizadas y técnicas de purificación para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ladostigil experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo propargilo, lo que lleva a la formación de óxidos.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbamato, lo que lleva a la formación de aminas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el núcleo indanamina, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Principales Productos Formados

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de aminas y derivados de carbamato reducidos.

Sustitución: Formación de derivados halogenados y otros sustituidos.

Aplicaciones Científicas De Investigación

Alzheimer's Disease and Mild Cognitive Impairment

Ladostigil has been investigated in clinical trials for its efficacy in treating mild cognitive impairment (MCI) and Alzheimer's disease. A notable Phase 2 clinical trial assessed its safety and effectiveness over three years with 210 participants. Results indicated that while this compound did not significantly delay the progression to dementia, it was associated with less volume loss in the brain and hippocampus compared to placebo .

Neuroprotection in Animal Models

Research involving animal models has highlighted this compound's neuroprotective capabilities:

- In studies with aging rats, treatment with this compound prevented declines in recognition and spatial memory while suppressing inflammatory cytokines such as IL-1β and IL-6 by approximately 50% .

- In models of global ischemia and traumatic brain injury, this compound exhibited significant protective effects against neuronal damage .

Case Study 1: Phase 2 Clinical Trial for MCI

A clinical trial conducted across multiple European countries involved patients aged 55 to 85 diagnosed with MCI. Participants were randomized to receive either this compound or placebo. Although no significant differences were observed in progression to Alzheimer's disease, those treated with this compound experienced less atrophy in brain structures over time .

Case Study 2: Neuroprotective Effects in Aging Rats

In a controlled study involving aging rats treated with this compound for six months, researchers noted improvements in cognitive function alongside a marked reduction in inflammatory markers. This suggests potential applications for this compound in age-related cognitive decline management .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings | Outcome |

|---|---|---|

| Phase 2 Clinical Trial (MCI) | No significant delay in dementia progression; reduced brain volume loss | Safe but not clinically effective |

| Animal Model (Aging Rats) | Prevented cognitive decline; reduced IL-1β and IL-6 levels | Neuroprotective effects observed |

| Neurodegenerative Rat Models | Anti-apoptotic effects; improved spatial memory after ischemic events | Significant neuroprotection |

Mecanismo De Acción

Ladostigil ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la Acetilcolinesterasa y la Butirilcolinesterasa: Esto lleva a niveles elevados de acetilcolina en el cerebro, mejorando la función cognitiva.

Inhibición de la Monoaminooxidasa B: Esto lleva a niveles elevados de monoaminas, como la dopamina, que son beneficiosas en el tratamiento de enfermedades neurodegenerativas.

Efectos Antioxidantes y Antiinflamatorios: This compound reduce el estrés oxidativo y la inflamación, que son factores clave en las enfermedades neurodegenerativas.

Comparación Con Compuestos Similares

Ladostigil es único en su combinación de múltiples mecanismos de acción. Los compuestos similares incluyen:

Rivastigmina: Un inhibidor de la acetilcolinesterasa utilizado para el tratamiento de la enfermedad de Alzheimer.

Rasagilina: Un inhibidor de la monoaminooxidasa B utilizado para el tratamiento de la enfermedad de Parkinson.

Selegilina: Otro inhibidor de la monoaminooxidasa B utilizado para el tratamiento de la enfermedad de Parkinson.

This compound combina la actividad inhibitoria de la colinesterasa de la rivastigmina con los efectos inhibidores de la monoaminooxidasa y neuroprotectores de la rasagilina, convirtiéndolo en un fármaco multifuncional con posibles beneficios para el tratamiento de enfermedades neurodegenerativas .

Actividad Biológica

Ladostigil, a novel compound with neuroprotective properties, has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and mild cognitive impairment (MCI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.

This compound exhibits multiple biological activities that contribute to its neuroprotective effects:

- Anti-Apoptotic Activity : this compound has shown potent anti-apoptotic properties in various in vitro and in vivo models. It regulates amyloid precursor protein processing and activates key signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival .

- Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant defenses and preventing microglial activation. This is particularly relevant in aging models where oxidative damage is prevalent .

- Neurotrophic Factor Modulation : this compound promotes the upregulation of neurotrophic factors, which support neuronal growth and survival. This effect is associated with the prevention of mitochondrial dysfunction .

- Cytokine Release Modulation : Recent studies indicate that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-6 and IL-1β from activated microglia, suggesting an anti-inflammatory role that could mitigate neuroinflammation associated with neurodegenerative diseases .

Clinical Findings

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with MCI. Key findings include:

- Phase 2 Trials : In a randomized, double-blind, placebo-controlled trial involving 210 patients over 36 months, this compound did not significantly delay progression to Alzheimer’s disease compared to placebo. However, it was associated with less brain volume loss in the hippocampus and whole brain, indicating a potential protective effect against atrophy .

- Safety Profile : The compound was well tolerated among participants, with adverse events being comparable between this compound and placebo groups. Notably, there were fewer serious adverse events reported in the this compound group .

Data Table: Summary of Key Clinical Trial Results

Case Studies

- Neuroprotective Efficacy : In animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against ischemic damage and traumatic brain injury. The compound reduced neuronal death markers and preserved mitochondrial integrity .

- Cognitive Function Improvement : A study assessing spatial memory impairment induced by scopolamine in rats found that this compound significantly improved cognitive performance, suggesting its potential as a cognitive enhancer .

Propiedades

IUPAC Name |

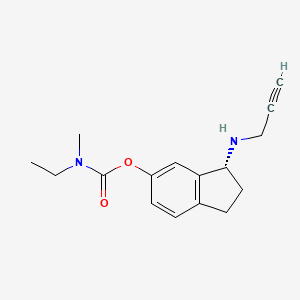

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOCOHMBFOVJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045854 | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209394-27-4 | |

| Record name | Ladostigil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ladostigil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladostigil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADOSTIGIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.